The Biosynthesis of Sennosides A and B in Senna: A Technical Guide
The Biosynthesis of Sennosides A and B in Senna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of sennosides (B37030) A and B, the primary laxative compounds found in plants of the Senna genus. This document synthesizes current research to detail the involved metabolic routes, key enzymes, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the quantification of sennosides and the characterization of enzymes central to their formation, alongside visual workflows to facilitate comprehension.
The Putative Biosynthetic Pathway of Sennosides A and B
The biosynthesis of sennosides, which are dianthrone glycosides, is a complex process that is not yet fully elucidated. However, current research indicates that the pathway primarily involves the convergence of the polyketide and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] The core anthraquinone (B42736) structure is believed to be synthesized via the polyketide pathway, followed by a series of modifications including hydroxylation, glycosylation, and dimerization.
The key steps in the proposed pathway are:
-
Formation of the Polyketide Backbone: The synthesis is initiated by a type III polyketide synthase, likely a chalcone (B49325) synthase-like (CHS-L) enzyme.[2] This enzyme catalyzes the condensation of one molecule of a starter CoA unit (e.g., acetyl-CoA) with multiple molecules of malonyl-CoA to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form the fundamental tricyclic anthraquinone scaffold, such as chrysophanol (B1684469) and emodin.[3]
-
Modification of the Anthraquinone Core: The anthraquinone core is then subjected to a series of tailoring reactions catalyzed by enzymes such as Cytochrome P450 monooxygenases (CYPs). These modifications can include hydroxylations at specific positions on the aromatic rings.[4]
-
Glycosylation: UDP-glycosyltransferases (UGTs) catalyze the attachment of glucose moieties to the anthraquinone aglycones, forming mono-anthrone glucosides like rhein-8-O-β-D-glucopyranoside.[5] This step is crucial for the stability and solubility of the compounds.
-
Dimerization: The final step is the oxidative dimerization of two mono-anthrone glucoside molecules to form the dianthrone structure of sennosides. Sennosides A and B are stereoisomers, differing in the configuration at the C-10, C-10' chiral centers.[6]
Quantitative Data on Sennoside Content
The concentration of sennosides A and B can vary significantly depending on the species of Senna, the plant organ, the developmental stage, and post-harvest handling.
Table 1: Sennoside A and B Content in Different Senna Species and Plant Parts
| Species | Plant Part | Sennoside A Content (%) | Sennoside B Content (%) | Total Sennosides (A+B) (%) | Reference |
| Senna alexandrina (syn. Cassia angustifolia) | Leaves | 0.64 - 1.85 | 1.57 - 2.30 | 2.21 - 4.15 | [4][7] |
| Pods | 1.46 | 2.30 | 3.76 | [4] | |
| Senna italica | Leaves | 1.00 ± 0.38 | 0.32 ± 0.17 | 1.32 | [7] |
| Senna tora | Leaves | - | - | Potential Source | [8] |
| Cassia obovata | Leaves & Pods | - | - | Quantifiable amounts |
Table 2: Effect of Harvest Time and Storage on Sennoside Content in Senna angustifolia Leaves
| Harvest Time (Days After Sowing) | Storage Material | Initial Total Sennosides (A+B) (%) | Total Sennosides after 3 months (%) | Reference |
| 90 | - | 0.195 | - | |
| 110 | - | 0.176 | - | |
| 130 | - | 0.180 | - | |
| 90 | Black Polythene | 0.195 | 0.157 | |
| 90 | Aluminum Foil | 0.195 | Not specified | |
| 90 | Transparent Polythene | 0.195 | 0.143 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sennoside biosynthesis.
Quantification of Sennosides A and B by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from validated methods for the quantification of sennosides in plant material.[1][2]
Objective: To accurately quantify the concentration of sennosides A and B in a prepared Senna extract.
Materials:
-
Dried, powdered Senna leaves or pods
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Ultrapure water
-
Sennoside A and Sennoside B reference standards
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 mm × 150 mm, 5 µm)
Procedure:
-
Sample Extraction:
-
Accurately weigh 100 mg of powdered plant material.
-
Add 20 mL of 70% methanol in water.
-
Sonicate for 10 minutes to ensure efficient extraction.
-
Filter the extract through a 0.45 µm membrane filter.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., water with 1% acetic acid or phosphoric acid). A common composition is Acetonitrile:Water:Phosphoric Acid (200:800:1 v/v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column: RP C18 column (e.g., Tosh TSKgel ODS-80TS, 4.6 mm × 150 mm, 5 µm).[2]
-
Column Temperature: 40 °C.[2]
-
Detection Wavelength: 380 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Run Time: Approximately 10-15 minutes.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of sennoside A and sennoside B of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration for each sennoside.
-
-
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peaks corresponding to sennoside A and sennoside B based on their retention times compared to the standards.
-
Determine the concentration of sennosides in the sample by interpolating their peak areas on the respective standard curves.
-
Transcriptome Analysis for Gene Discovery in Senna
This protocol outlines the general steps for identifying genes involved in the sennoside biosynthesis pathway using next-generation sequencing.[3][9]
Objective: To identify candidate genes encoding enzymes such as CHS-L, CYPs, and UGTs involved in sennoside biosynthesis by comparing gene expression in tissues with high and low sennoside content.
Materials:
-
Senna plant tissues (e.g., young leaves, mature leaves, roots)
-
Liquid nitrogen
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
Next-generation sequencing platform (e.g., Illumina)
-
Bioinformatics software for sequence assembly, annotation, and differential expression analysis
Procedure:
-
RNA Isolation:
-
Harvest fresh plant tissues and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen tissue to a fine powder.
-
Isolate total RNA using a suitable RNA isolation kit following the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Construct cDNA libraries from the high-quality RNA samples.
-
Perform high-throughput sequencing of the cDNA libraries on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
De novo Assembly: Assemble the high-quality reads into transcripts (unigenes) using software like Trinity or SOAPdenovo-Trans, as a reference genome may not be available.
-
Functional Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) to predict their functions.
-
Differential Gene Expression Analysis: Map the reads from each tissue sample back to the assembled transcriptome to quantify transcript abundance (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
-
Identify differentially expressed genes (DEGs) between tissues with high and low sennoside content. Genes that are significantly upregulated in high-content tissues are strong candidates for involvement in the biosynthesis pathway.
-
Representative Enzyme Assays
The following are generalized protocols for assaying the activity of the key enzyme families implicated in sennoside biosynthesis.
Objective: To determine the activity of a candidate CHS-L enzyme in producing a polyketide scaffold.
Procedure:
-
Enzyme Preparation: Express and purify the recombinant CHS-L protein from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified CHS-L enzyme
-
Starter molecule (e.g., p-coumaroyl-CoA)
-
Extender molecule (malonyl-CoA)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the products with an organic solvent like ethyl acetate.
-
Product Analysis: Analyze the extracted products using HPLC or LC-MS to identify and quantify the formation of the expected polyketide product (e.g., naringenin (B18129) chalcone for a typical CHS).[10]
Objective: To measure the catalytic activity of a candidate CYP enzyme, often through a coupled reaction with its reductase partner.
Procedure:
-
Enzyme Preparation: Prepare microsomes containing the CYP enzyme from a heterologous expression system or from Senna tissues.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomes with the CYP enzyme
-
NADPH-cytochrome P450 reductase
-
The substrate (the anthraquinone scaffold)
-
An NADPH-generating system or NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature.
-
Product Analysis: Analyze the reaction mixture for the formation of the hydroxylated product using HPLC or LC-MS.[11]
Objective: To determine the ability of a candidate UGT to glycosylate an anthraquinone aglycone.
Procedure:
-
Enzyme Preparation: Express and purify the recombinant UGT protein.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified UGT enzyme
-
The acceptor substrate (anthraquinone aglycone)
-
The sugar donor (e.g., UDP-glucose)
-
Reaction buffer with appropriate cofactors (e.g., MgCl₂)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature.
-
Product Analysis: Analyze the formation of the glycosylated product by HPLC or LC-MS, monitoring for a shift in retention time and an increase in mass corresponding to the addition of a glucose moiety.[12]
Conclusion
The biosynthesis of sennosides A and B in Senna is a complex metabolic pathway that is beginning to be unraveled through modern transcriptomic and metabolomic approaches. The pathway relies on the foundational polyketide synthesis to create the anthraquinone core, which is then intricately tailored by a suite of modifying enzymes. While the general framework is understood, the specific enzymes responsible for each step and the regulation of the pathway remain active areas of research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further elucidate this important medicinal pathway, with potential applications in metabolic engineering and the development of novel therapeutics.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Determination of sennosides A and B in diet tea by HPLC" by Y.-T. Lin, C.-Y. Huang et al. [jfda-online.com]
- 5. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
